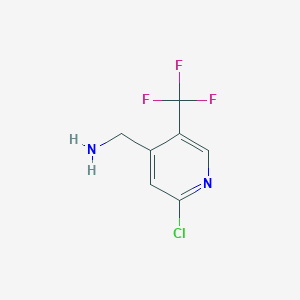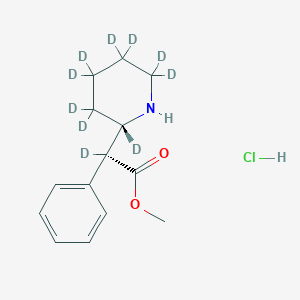![molecular formula C8H15N3O B13444308 (Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide](/img/structure/B13444308.png)
(Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-{2-azabicyclo[221]heptan-2-yl}-N’-hydroxyethanimidamide is a complex organic compound featuring a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide typically involves multiple steps. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods is a key focus, with efforts aimed at optimizing reaction conditions to maximize yield and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its bicyclic structure is of interest for developing new drugs with improved efficacy and reduced side effects.
Medicine
In medicine, (Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide is being investigated for its potential therapeutic applications, including as an anti-cancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry
In industrial applications, this compound is explored for its potential use in creating advanced materials with unique properties. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of (Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, in cancer research, it may act as an antagonist to certain receptors, inhibiting cancer cell proliferation and metastasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in their functional groups and overall reactivity.
N,N’-diarylsquaramide derivatives: These compounds are also studied for their potential as pharmacological agents, particularly in cancer research.
Uniqueness
What sets (Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide apart is its specific combination of a bicyclic structure with a hydroxyethanimidamide group. This unique configuration provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H15N3O |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
2-(2-azabicyclo[2.2.1]heptan-2-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H15N3O/c9-8(10-12)5-11-4-6-1-2-7(11)3-6/h6-7,12H,1-5H2,(H2,9,10) |
Clé InChI |
LJGXKZSIMCHJQE-UHFFFAOYSA-N |
SMILES isomérique |
C1CC2CC1CN2C/C(=N/O)/N |
SMILES canonique |
C1CC2CC1CN2CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


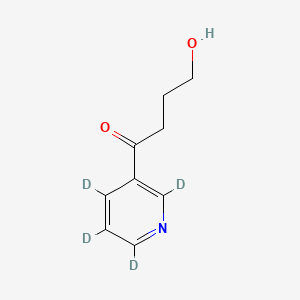
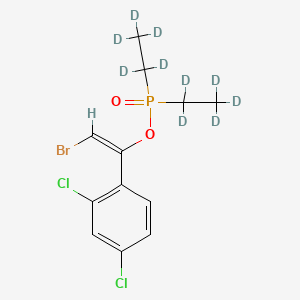
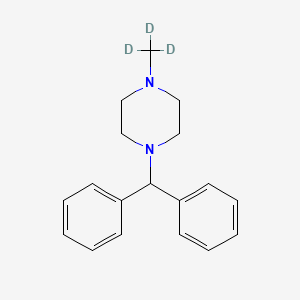
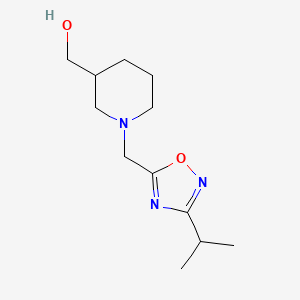
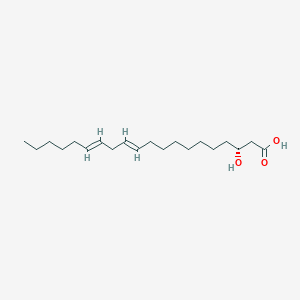
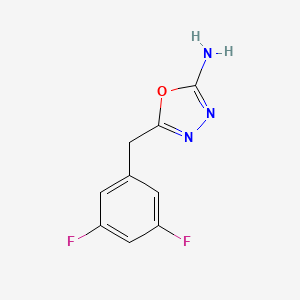
![6-~{Tert}-butyl-8-fluoranyl-2-[2-(hydroxymethyl)-3-[1-methyl-5-[(5-morpholin-4-ylcarbonylpyridin-2-yl)amino]-6-oxidanylidene-pyridazin-3-yl]phenyl]phthalazin-1-one](/img/structure/B13444270.png)
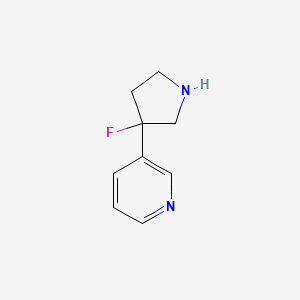
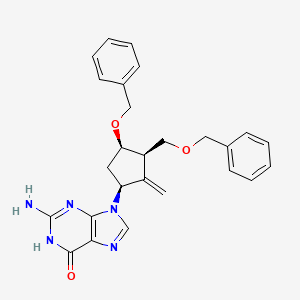
![(8S,11R,13S,14S,17S)-3'-(difluoromethylidene)-11-[4-(furan-3-yl)phenyl]-13-methylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B13444292.png)
